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Compound of Interest

Compound Name: 2-Hydroxy-4-methylpyrimidine

Cat. No.: B092982

Introduction

2-Hydroxy-4-methylpyrimidine is a heterocyclic organic compound with a pyrimidine core, a
structure of significant interest in medicinal chemistry and drug development due to its
presence in various biologically active molecules.[1] As with any chemical entity intended for
potential therapeutic or industrial use, a thorough understanding of its toxicological profile is
paramount for ensuring human and environmental safety. This technical guide provides a
comprehensive overview of the currently known toxicological data for 2-Hydroxy-4-
methylpyrimidine and, more importantly, outlines a systematic approach for establishing a
complete preliminary toxicology profile. This document is intended for researchers, scientists,
and drug development professionals, offering a framework for the rational and methodologically
sound toxicological assessment of this compound.

While specific experimental toxicology data for 2-Hydroxy-4-methylpyrimidine is limited in the
public domain, this guide will leverage available information on its hydrochloride salt, general
principles of pyrimidine analog toxicology, and established regulatory guidelines to provide a
predictive profile and a clear roadmap for necessary experimental work.

Physicochemical Properties and Known Hazard
Information

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b092982?utm_src=pdf-interest
https://www.benchchem.com/product/b092982?utm_src=pdf-body
https://wap.guidechem.com/encyclopedia/2-hydroxy-4-methylpyrimidine-h-dic13396.html
https://www.benchchem.com/product/b092982?utm_src=pdf-body
https://www.benchchem.com/product/b092982?utm_src=pdf-body
https://www.benchchem.com/product/b092982?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

A foundational understanding of a compound's physicochemical properties is essential for

interpreting toxicological data and for designing appropriate studies. 2-Hydroxy-4-

methylpyrimidine hydrochloride, a common salt form, is a yellow to orange powder.

Table 1: Physicochemical and Hazard Information for 2-Hydroxy-4-methylpyrimidine

Hydrochloride
Property Value/iInformation Source
CAS Number 5348-51-6
Molecular Formula CsHeN20 - HCI
Molecular Weight 146.57 g/mol
Appearance Yellow to orange powder

GHS Hazard Classifications

Skin Irritation (Category 2),
Serious Eye Irritation
(Category 2), Specific Target
Organ Toxicity — Single
Exposure (Category 3,

Respiratory system)

[1]

Hazard Statements

H315: Causes skin irritation,
H319: Causes serious eye
irritation, H335: May cause

respiratory irritation

[1]

Precautionary Statements

P261, P264, P271, P280,
P302+P352,
P305+P351+P338

[2]

The existing hazard classifications indicate that 2-Hydroxy-4-methylpyrimidine hydrochloride

is an irritant upon direct contact and may affect the respiratory system following a single

exposure.[1] This information is critical for handling the compound safely in a laboratory setting

but does not provide insight into its systemic, long-term, or specialized toxicities.
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Predictive Toxicology: Insights from Pyrimidine
Analogs

Many pyrimidine analogs exert their biological effects, including toxicity, by interfering with
nucleic acid (DNA and RNA) synthesis.[3] These compounds can act as antimetabolites, where
they are structurally similar enough to natural pyrimidines to be taken up by cells and
participate in metabolic pathways.[4][5]

General Mechanism of Action and Potential for Toxicity

The primary mechanism of toxicity for many pyrimidine analogs involves their intracellular
conversion to nucleotide analogs. These analogs can then inhibit critical enzymes involved in
DNA and RNA synthesis, leading to DNA damage and the induction of apoptosis (programmed
cell death).[5] Because these processes are fundamental to all proliferating cells, a lack of
selective toxicity between cancerous and non-cancerous cells can be a significant challenge.[3]

It is plausible that 2-Hydroxy-4-methylpyrimidine, if it enters cells and is metabolized, could
interfere with pyrimidine metabolic pathways. The extent of this interference and the resulting
toxicity would depend on several factors, including its uptake into cells, its affinity for metabolic
enzymes, and the stability of its metabolites.

A Methodological Approach to Establishing a
Preliminary Toxicology Profile

Given the absence of comprehensive data, a structured experimental approach is necessary.
The following sections detail the recommended studies, grounded in internationally recognized
OECD (Organisation for Economic Co-operation and Development) guidelines, to build a
robust preliminary toxicology profile for 2-Hydroxy-4-methylpyrimidine.

Acute Toxicity Assessment

The initial step in toxicological evaluation is to determine the acute toxicity, which describes the
adverse effects of a substance that result either from a single exposure or from multiple
exposures in a short period of time (usually 24 hours).[6]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
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This method is a statistically efficient way to estimate the median lethal dose (LD50), which is
the dose expected to cause death in 50% of the test animals.[7][8]

Test System: Healthy, young adult rodents (rats or mice), typically of a single sex (usually
females), are used.[7]

o Dose Administration: The test substance is administered orally by gavage.[9] The volume
should generally not exceed 1 ml/100 g of body weight for non-aqueous solutions.[6]

e Dose Progression: The test begins with a dose estimated to be just below the LD50. Animals
are dosed one at a time. If an animal survives, the dose for the next animal is increased by a
specific factor. If an animal dies, the dose for the next animal is decreased.[7]

o Observation Period: Animals are observed for at least 14 days after dosing for signs of
toxicity and mortality.[7]

o Endpoints: Mortality, time to death, clinical signs of toxicity (e.g., changes in skin, fur, eyes,
and behavior), and body weight changes are recorded.[7]

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.toxlab.co/acute-toxicity-studies-study-design-of-oecd-guideline-425-acute-oral-toxicity-up-and-down-procedure/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1533392/
https://www.toxlab.co/acute-toxicity-studies-study-design-of-oecd-guideline-425-acute-oral-toxicity-up-and-down-procedure/
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/acutetox_docs/udpproc/udpfin01/append/appi.pdf
https://www.researchgate.net/publication/373895537_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW
https://www.toxlab.co/acute-toxicity-studies-study-design-of-oecd-guideline-425-acute-oral-toxicity-up-and-down-procedure/
https://www.toxlab.co/acute-toxicity-studies-study-design-of-oecd-guideline-425-acute-oral-toxicity-up-and-down-procedure/
https://www.toxlab.co/acute-toxicity-studies-study-design-of-oecd-guideline-425-acute-oral-toxicity-up-and-down-procedure/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Preparation
2-Hydroxy-4-methylpyrimidine Stlast vl w i
ydroxy: ylpy! (e.g., water, corn oil) Prepare Dose Formulations
M

Dose Adjustment

Survival Increase Dose for
Next Animal ( Dosing & Observation
i i
L [ Select Animal i oy Observe for 14 days
Next Animal
/

Sufficient Data | Analysis
Calculate LD50 i -
(Maximum Likelihood Memodg_’@““‘fy According to GHS)

Click to download full resolution via product page

Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).

Genotoxicity Assessment

Genotoxicity testing is crucial for identifying substances that can cause genetic alterations.[10]
A standard battery of tests is typically required to assess different genotoxic endpoints.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical
compounds.[11][12] It uses several strains of bacteria that are unable to synthesize a specific
amino acid (e.qg., histidine) and measures the ability of the test substance to cause mutations
that restore the bacteria's ability to produce that amino acid.[11][13]
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Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing
mutations are used.[14]

Metabolic Activation: The test is conducted both with and without an exogenous metabolic
activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism, as some
chemicals only become mutagenic after being metabolized.[14]

Procedure: The bacterial strains are exposed to various concentrations of 2-Hydroxy-4-
methylpyrimidine on a histidine-free medium.[11]

Endpoint: A positive result is indicated by a significant, dose-related increase in the number
of revertant colonies compared to the negative control.[14]
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Caption: Workflow of the Ames Test for Mutagenicity.
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Further In Vivo Genotoxicity Testing

If the Ames test or other in vitro assays are positive, in vivo studies are necessary to determine
if the genotoxic effects are expressed in a whole animal.[15]

¢ In Vivo Micronucleus Test (OECD Guideline 474): This test assesses chromosomal damage
by measuring the formation of micronuclei in erythrocytes.

¢ In Vivo Comet Assay (OECD Guideline 489): This assay detects DNA strand breaks in
individual cells from various tissues.[16]

Repeated Dose Toxicity Assessment

Repeated dose toxicity studies are essential for evaluating the effects of a substance following
prolonged exposure.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407)

Test System: Rodents (usually rats) are used.
o Dose Administration: The test substance is administered daily by gavage for 28 days.

o Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food
consumption are monitored weekly.

o Endpoints: At the end of the study, blood samples are collected for hematology and clinical
chemistry analysis. Organs are weighed, and a full histopathological examination is
performed. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

Reproductive and Developmental Toxicity Screening

These studies are designed to identify any adverse effects on reproductive function and the
development of offspring.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Guideline
421)
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This screening test provides initial information on potential reproductive and developmental
effects.[17]

o Test System: Male and female rats are used.

o Dose Administration: Males are dosed for a minimum of four weeks, and females are dosed
throughout the study (before mating, during pregnancy, and during lactation).[18]

e Mating: Animals are mated to produce an F1 generation.

o Endpoints: Effects on mating performance, fertility, pregnancy outcomes, maternal behavior,
and the growth and development of the offspring are evaluated.[17][18]

Carcinogenicity Assessment

Long-term carcinogenicity studies are typically required if there are concerns from genotoxicity
data, structure-activity relationships, or findings from repeated dose toxicity studies. A full
carcinogenicity bioassay, as exemplified by the National Toxicology Program (NTP) studies on
compounds like 2-Hydroxy-4-methoxybenzophenone, would involve exposing animals (rats
and mice) to the compound for two years and then evaluating tumor incidence.[19][20]

Conclusion and Future Directions

The current toxicological profile of 2-Hydroxy-4-methylpyrimidine is incomplete. Based on the
GHS classification of its hydrochloride salt, it should be handled as a skin, eye, and respiratory
irritant.[1] The potential for systemic toxicity, genotoxicity, and reproductive toxicity remains to
be determined through rigorous experimental evaluation.

This guide provides a comprehensive framework for conducting a preliminary toxicology
assessment of 2-Hydroxy-4-methylpyrimidine, grounded in established OECD guidelines.
The successful execution of these studies will enable a thorough characterization of its
toxicological properties, which is a critical step in the safety assessment and potential future
development of this compound. The data generated will be essential for informed decision-
making by researchers and regulatory agencies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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